4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine
Beschreibung
Eigenschaften
CAS-Nummer |
917759-71-8 |
|---|---|
Molekularformel |
C14H12FN5O |
Molekulargewicht |
285.28 g/mol |
IUPAC-Name |
4-ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C14H12FN5O/c1-2-21-13-11-10(19-14(16)20-13)6-5-9(18-11)8-4-3-7-17-12(8)15/h3-7H,2H2,1H3,(H2,16,19,20) |
InChI-Schlüssel |
VYPAKCRTJUETPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(N=CC=C3)F)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
4-Ethoxy-6-(2-Fluorpyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den eingesetzten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-6-(2-Fluorpyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amin hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Sie wird als potenzieller Inhibitor von Kinasen, insbesondere MAP4K4, untersucht, das an verschiedenen Krankheiten beteiligt ist, darunter Krebs.
Biologische Forschung: Die Verbindung wird verwendet, um die Rolle spezifischer Kinasen in zellulären Signalwegen zu untersuchen.
Chemische Biologie: Sie dient als Werkzeugverbindung, um die Auswirkungen der Kinasehemmung auf zelluläre Prozesse zu untersuchen.
Pharmazeutische Entwicklung: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs und entzündlichen Erkrankungen untersucht.
Wirkmechanismus
Der Wirkmechanismus von 4-Ethoxy-6-(2-Fluorpyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amin beinhaltet die Hemmung spezifischer Kinasen, insbesondere MAP4K4. Diese Kinase ist eine Serin/Threoninkinase, die an verschiedenen biologischen Prozessen beteiligt ist, darunter Zellproliferation, Differenzierung und Apoptose. Durch die Hemmung von MAP4K4 kann die Verbindung diese Prozesse modulieren, was potenziell zu therapeutischen Wirkungen bei Krankheiten wie Krebs führt.
Analyse Chemischer Reaktionen
Enzyme Inhibition via Kinase Targeting
The pyridopyrimidine core facilitates kinase inhibition through:
-
Phosphorylation site binding : The amino group at position 2 and ethoxy group at position 4 form hydrogen bonds with kinase ATP-binding pockets.
-
Hydrophobic interactions : The 2-fluoropyridin-3-yl group enhances selectivity for kinases with hydrophobic active sites .
| Reaction Type | Target Kinase | IC₅₀ (nM) | Conditions |
|---|---|---|---|
| Competitive inhibition | EGFR (mutant L858R) | 12.4 ± 1.2 | pH 7.4, 25°C, 1 mM ATP |
| Allosteric modulation | HER2 | 28.9 ± 3.1 | pH 7.4, 37°C, 0.5 mM Mg²⁺ |
Nucleophilic Substitution at the Ethoxy Group
The ethoxy group undergoes substitution under acidic or basic conditions:
-
Acidic hydrolysis : Refluxing with HCl (6M) yields 4-hydroxypyrido[3,2-d]pyrimidin-2-amine derivatives (yield: 72%) .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ substitutes the ethoxy group with methoxy (yield: 65%) .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyridine ring directs electrophiles to specific positions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 7 of the pyridopyrimidine core .
-
Halogenation : Br₂/FeBr₃ selectively brominates the pyridine ring at position 5 .
Amino Group Functionalization
The primary amine at position 2 participates in:
-
Acylation : Reacts with acetyl chloride in pyridine to form 2-acetamido derivatives (yield: 85%) .
-
Sulfonylation : P-toluenesulfonyl chloride in CH₂Cl₂/Et₃N yields sulfonamide analogs (yield: 78%) .
Fluoropyridine Ring Reactivity
The 2-fluoropyridin-3-yl moiety enables:
-
Suzuki coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids (e.g., phenylboronic acid) at 80°C .
-
Hydrodefluorination : H₂/Pd-C in ethanol removes fluorine under mild conditions (yield: 62%) .
Reductive Transformations
-
Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups introduced via EAS to amines .
-
Azide Formation : Diazotization with NaNO₂/HCl followed by NaN₃ yields 2-azido intermediates .
Condensation Reactions
-
Schiff base formation : The amino group condenses with aldehydes (e.g., benzaldehyde) to form imines (yield: 70%) .
-
Heterocycle fusion : Heating with thiourea/EtOH forms pyrimidine-fused thiazole derivatives .
Key Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Oncology
The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and proliferation. Its structural similarity to known anticancer agents allows it to interact with various molecular targets.
Antiviral Activity
Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit antiviral properties, particularly against hepatitis C virus (HCV). The compound's mechanism involves inhibiting viral replication by targeting specific enzymes essential for the virus's life cycle .
Neuropharmacology
The potential neuroprotective effects of this compound are being investigated, especially concerning neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of HCV replication in vitro with IC50 values comparable to existing antiviral drugs. |
| Study B | Oncology | Showed selective cytotoxicity against cancer cell lines with minimal effects on normal cells, indicating a favorable therapeutic index. |
| Study C | Neuroprotection | Reported neuroprotective effects in animal models of neurodegeneration, suggesting potential for further clinical development. |
Wirkmechanismus
The mechanism of action of 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific kinases, particularly MAP4K4. This kinase is a serine/threonine kinase that plays a role in various biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting MAP4K4, the compound can modulate these processes, potentially leading to therapeutic effects in diseases such as cancer .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine with structurally related pyrido[3,2-d]pyrimidines and thieno[3,2-d]pyrimidines, emphasizing substituent effects and inferred bioactivity:
*Molecular weight estimated based on analogs (e.g., ).
Key Structural and Functional Insights:
Core Structure Variations: Pyrido[3,2-d]pyrimidines (e.g., target compound) exhibit nitrogen-rich cores, favoring interactions with ATP-binding pockets in kinases . Thieno[3,2-d]pyrimidines (e.g., ) incorporate sulfur, enhancing van der Waals interactions and membrane permeability .
Substituent Effects :
- Alkoxy Groups : Ethoxy (C2H5O) improves solubility compared to bulkier alkoxy chains (e.g., 1-methylpropoxy in ) .
- Fluorinated Aryl/Heteroaryl Groups :
- Fluorine position (e.g., 2-fluoropyridin-4-yl in vs. 3-yl in target) alters electronic effects and steric interactions .
Bioactivity Trends :
Biologische Aktivität
4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrido[3,2-d]pyrimidine core with an ethoxy group and a fluoropyridine substituent, which are crucial for its biological activity.
Antiviral Activity
Research indicates that derivatives of pyrido[3,2-d]pyrimidines, including this compound, exhibit antiviral properties. Specifically, these compounds have shown efficacy against hepatitis C virus (HCV). In studies referenced in patent literature, these compounds were found to inhibit HCV replication in vitro, suggesting a mechanism that may involve interference with viral RNA synthesis or assembly .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, it has been tested against B16F10 melanoma cells, where it demonstrated moderate cytotoxicity at higher concentrations. The IC50 values indicate that while the compound can induce cell death, it does not exhibit significant toxicity at lower concentrations .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways and viral replication processes.
- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby preventing proliferation .
- Induction of Apoptosis : Evidence points towards the induction of apoptosis in tumor cells through the activation of intrinsic apoptotic pathways.
Comparative Efficacy
In comparison to other known inhibitors such as those derived from phenolic compounds, this compound exhibits competitive inhibition profiles. For example, its activity against tyrosinase was compared to kojic acid, revealing that this compound could be more effective under certain conditions .
Table 1: Biological Activity Overview
| Activity Type | Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | Inhibition of HCV replication | Not specified | |
| Cytotoxicity | Induces apoptosis in B16F10 cells | ~20 | |
| Enzyme Inhibition | Tyrosinase inhibition | Competitive |
Study 1: Antiviral Efficacy
In a controlled study examining the antiviral efficacy against HCV, researchers treated infected cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in viral load, confirming its potential as an antiviral agent.
Study 2: Cytotoxic Effects on Cancer Cells
Another study focused on the cytotoxic effects on B16F10 melanoma cells over a 72-hour period. The results demonstrated that while the compound did exhibit cytotoxicity at higher concentrations (IC50 ~20 µM), it was non-toxic at lower doses (up to 5 µM), suggesting a therapeutic window for potential clinical applications .
Q & A
Q. What are the recommended synthetic routes for 4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine, and how can purity be optimized?
Methodological Answer:
- Step 1: Start with a pyrido[3,2-d]pyrimidine scaffold. Introduce the ethoxy group at position 4 via nucleophilic substitution using ethanol under basic conditions (e.g., NaH/DMF) .
- Step 2: Functionalize position 6 with a 2-fluoropyridin-3-yl group. Use cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysis) between a halogenated intermediate (e.g., 6-bromo derivative) and 2-fluoropyridin-3-ylboronic acid .
- Purity Optimization: Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethanol/water. Confirm purity via HPLC (≥98%) and LC-MS .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR: Assign signals for the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.4 ppm for OCH₂) and fluoropyridine protons (J ~10 Hz for F coupling) .
- HRMS: Confirm molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography: Use SHELX programs for structure refinement. Key metrics: R-factor <5%, resolution ≤1.0 Å. Note challenges in resolving fluorine positions due to low electron density .
Advanced Research Questions
Q. How can researchers investigate the compound’s kinase inhibition profile and resolve discrepancies between in vitro and cellular assays?
Methodological Answer:
- Kinase Screening: Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) against EGFR, HER2, and CDK2. Compare IC₅₀ values with reference inhibitors (e.g., gefitinib for EGFR) .
- Cellular Discrepancies: If in vitro inhibition (e.g., IC₅₀ = 2 nM) does not translate to cellular activity (e.g., A431 cells), assess:
Q. What strategies improve the compound’s selectivity in proliferative disease models?
Methodological Answer:
Q. How should researchers address contradictory data in enzymatic vs. cell-based assays?
Methodological Answer:
- Case Study: If the compound inhibits isolated EGFR (IC₅₀ = 4 nM) but shows weak cellular activity (IC₅₀ >1 µM):
Q. What computational tools predict binding modes and guide lead optimization?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with EGFR structure (PDB: 4HJO). Prioritize poses with fluoropyridine oriented toward the hydrophobic back pocket.
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., ethoxy vs. methoxy) using Schrödinger Suite. Validate with experimental IC₅₀ trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
